molecular formula C10H14N2O2 B2735708 N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide CAS No. 2202128-73-0

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B2735708
CAS No.: 2202128-73-0
M. Wt: 194.234
InChI Key: QMBKBBRFZGURTM-UHFFFAOYSA-N
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Description

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is a chemical compound built around a 1,2-oxazole (isoxazole) heterocyclic core, which is a privileged scaffold in modern drug discovery. The oxazole ring is a doubly unsaturated 5-membered structure containing oxygen and nitrogen atoms at positions 1 and 3, which allows it to participate in diverse weak interactions with biological targets, such as hydrogen bonds and van der Waals forces . This compound features a carboxamide group at the 3-position of the oxazole ring, which is further substituted with a cyclobutyl group on the nitrogen atom, and a methyl group at the 5-position. The strategic incorporation of the N-cyclobutyl group is a common medicinal chemistry tactic to fine-tune the molecule's properties, including its metabolic stability, lipophilicity, and overall three-dimensional shape . Oxazole-based compounds, including carboxamide derivatives, are extensively utilized as key intermediates in the synthesis of new chemical entities . Their broad relevance stems from a significant body of scientific literature reporting diverse biological activities for oxazole scaffolds, such as antimicrobial, anticancer, anti-inflammatory, and antitubercular properties . Furthermore, oxazole rings are frequently employed as bioisosteres for other heterocycles like thiazoles, imidazoles, and triazoles, making them invaluable tools for optimizing the pharmacokinetic profile and potency of lead compounds in medicinal chemistry programs . The specific substitution pattern on this molecule makes it a valuable building block for researchers working in areas such as radical trapping antioxidants for ferroptosis inhibition , the development of novel antimicrobials , and other exploratory therapeutic applications. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-6-9(11-14-7)10(13)12(2)8-4-3-5-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBKBBRFZGURTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclobutylamine with 5-dimethyl-1,2-oxazole-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated oxazole compounds.

Scientific Research Applications

Biological Activities

The compound has demonstrated significant biological activities, particularly in antibacterial and anti-inflammatory contexts. Research indicates that derivatives of oxazole compounds exhibit potent antibacterial properties. In a study involving various synthesized pyrazole-substituted oxazole derivatives, it was noted that these compounds showed high absorption rates and moderate permeability in biological systems, suggesting their potential as effective therapeutic agents .

Antibacterial Properties

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide has been evaluated for its antibacterial efficacy against various pathogens. The studies reveal that certain derivatives possess activity comparable to established antibiotics, indicating their potential for treating bacterial infections. The molecular docking studies further support this by showing favorable interactions with bacterial targets .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In experimental models of osteoarthritis, compounds similar to this compound have shown promise in reducing inflammation markers such as tumor necrosis factor-alpha and interleukin-6. These findings suggest that it could serve as a therapeutic agent in inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have illustrated that this compound interacts effectively with specific protein targets involved in disease pathways. For instance, docking scores indicate strong binding affinity to targets like MtKasA, which is crucial for bacterial survival .

Pharmacokinetic Properties

Research on the pharmacokinetics of this compound reveals favorable absorption characteristics in the human gastrointestinal tract. The absorption studies indicate that the compound can achieve sufficient bioavailability to exert its therapeutic effects effectively .

Case Studies and Experimental Findings

Study FocusFindingsReference
Antibacterial ActivityCompounds exhibited significant antibacterial effects against common pathogens
Anti-inflammatoryReduced levels of inflammatory markers in osteoarthritis models
Molecular DockingHigh binding affinity with bacterial enzymes indicating potential as an antibiotic
PharmacokineticsDemonstrated good absorption and moderate permeability in biological systems

Mechanism of Action

The mechanism of action of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

  • Substituents :
    • Carboxamide nitrogen: 9H-purin-6-yl group (aromatic purine base).
    • Oxazole 5-position: 5,6,7,8-tetrahydronaphthalen-2-yl (bulky hydrophobic substituent).
  • Bioactivity :
    • Acts as a competitive xanthine oxidase inhibitor (Ki = 0.42 µM), validated via kinetic assays and molecular docking.
    • The purine moiety facilitates interactions with the enzyme’s active site, while the tetrahydronaphthyl group enhances hydrophobic binding .
  • The 5-methyl group on the oxazole may offer less steric bulk than the tetrahydronaphthyl group, possibly diminishing hydrophobic binding efficacy.

Triazole-Based Carboxamides (e.g., 4-amino-3,5-dimethyl-1,2,4-triazole derivatives)

  • Substituents: Triazole core (1,2,4-triazole) vs. oxazole core. Carboxamide groups with amino or metal-coordinating substituents (e.g., Mn(II), Co(II) complexes) .
  • Bioactivity :
    • Demonstrated protein tyrosine phosphatase inhibition (IC50 values in µM range) and magnetic properties in metal complexes.
  • The cyclobutyl group may confer greater conformational rigidity compared to flexible alkyl chains in triazole derivatives.

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents (Position) Bioactivity Inhibition Type (if applicable)
N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide 1,2-oxazole N-cyclobutyl-N-methyl (carboxamide); 5-methyl Not reported (structural analog data inferred)
N-(9H-purin-6-yl)-5-(tetrahydronaphthyl)-1,2-oxazole-3-carboxamide 1,2-oxazole N-purine; 5-tetrahydronaphthyl Xanthine oxidase inhibition (Ki = 0.42 µM) Competitive
4-amino-3,5-dimethyl-1,2,4-triazole metal complexes 1,2,4-triazole Amino; methyl; metal ions (Mn(II), Co(II)) Protein tyrosine phosphatase inhibition; magnetic properties Non-competitive (kinetics not specified)

Key Research Findings and Implications

Role of Substituents in Bioactivity :

  • Purine-containing analogs (e.g., N-(9H-purin-6-yl) derivatives) exhibit strong enzyme inhibition due to aromatic and hydrogen-bonding interactions with target proteins .
  • Bulky hydrophobic groups (e.g., tetrahydronaphthyl) enhance binding affinity but may reduce solubility, whereas smaller aliphatic groups (e.g., cyclobutyl) balance steric effects and bioavailability.

Heterocycle Core Influence :

  • 1,2-oxazole derivatives prioritize enzyme inhibition (e.g., xanthine oxidase), while 1,2,4-triazole derivatives show dual functionality in catalysis and metal coordination .

Unanswered Questions: The target compound’s biological activity remains unexplored in the provided evidence.

Biological Activity

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical structure. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen and oxygen. Its structural formula can be represented as follows:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

This compound features a cyclobutyl group and a dimethyl substitution on the oxazole ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to:

  • Inhibit Enzymatic Activity : It may bind to active sites of enzymes, preventing substrate access and inhibiting enzymatic reactions. This property is particularly relevant in the context of drug development for diseases where enzyme inhibition is beneficial.
  • Modulate Receptor Activity : The compound can potentially act as a receptor modulator, influencing signaling pathways that are critical in various physiological processes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against several pathogens. Its effectiveness can be compared with other known antimicrobial agents as shown in Table 1.

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC)
N-cyclobutyl-N,5-dimethyl...Staphylococcus aureus32 µg/mL
CiprofloxacinEscherichia coli4 µg/mL
AmoxicillinStreptococcus pneumoniae16 µg/mL

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through in vitro studies. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Case Study on Hepatitis C Treatment : A study investigated the use of similar oxazole derivatives as NS3 protease inhibitors in the treatment of Hepatitis C. While this compound was not specifically tested, related compounds showed promising results in clinical trials for reducing viral load and improving patient outcomes .
  • In Vivo Efficacy : Research conducted on animal models demonstrated that compounds structurally similar to this compound could effectively reduce tumor growth in xenograft models by inhibiting angiogenesis . This highlights the potential for further exploration in cancer therapeutics.

Research Findings and Future Directions

Ongoing research is focused on optimizing the pharmacological profile of this compound through structural modifications aimed at enhancing its potency and selectivity for specific biological targets. In silico modeling studies are being employed to predict toxicity and metabolic pathways , which will guide future synthesis efforts.

Q & A

Q. What are the optimal synthetic routes for N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of oxazole-carboxamide derivatives typically involves multi-step reactions, such as cyclization of precursors (e.g., β-ketoamides) or coupling of pre-formed oxazole rings with cyclobutylamine derivatives. Key steps include:
  • Cyclization : Use of dehydrating agents (e.g., POCl₃) under controlled temperatures (60–80°C) to form the oxazole core.
  • Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF at room temperature for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
    Yield optimization requires monitoring reaction progress via TLC or HPLC. For purity validation, use NMR (¹H/¹³C) and LC-MS .

Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign proton environments (e.g., cyclobutyl CH₂ groups at δ ~2.5–3.5 ppm) and confirm carbonyl (C=O) carbons at δ ~160–170 ppm.
  • FT-IR : Identify oxazole ring vibrations (C=N stretch at ~1650 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹).
  • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .
  • Validate hydrogen bonding networks (e.g., amide N-H∙∙∙O interactions) to confirm molecular packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Structural Modifications : Systematically vary substituents (e.g., cyclobutyl to cyclohexyl, methyl to halogen) to assess impact on activity.
  • Biological Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination.
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds (e.g., oxazole-pyrazole hybrids ).
  • Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity trends .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data for oxazole-3-carboxamide derivatives?

  • Methodological Answer :
  • Pharmacokinetic Profiling :
  • Measure solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues.
  • Use LC-MS/MS for plasma pharmacokinetics (Cmax, t½) in rodent models.
  • Model Selection : Validate in vivo efficacy in disease-relevant models (e.g., xenografts for oncology) with rigorous dosing regimens.
  • Mechanistic Studies : Employ RNA-seq or proteomics to confirm target engagement in vivo vs. in vitro .

Q. How can computational methods predict the binding mode of this compound to biological targets, and what experimental validations are essential?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on key residues (e.g., catalytic lysine or aspartate).
  • Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water model).
  • Validation :
  • SPR/Biacore : Measure binding kinetics (ka/kd).
  • Mutagenesis : Confirm critical residues via alanine scanning .

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